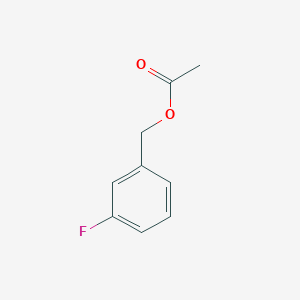

3-Fluorobenzyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPBRSSRAJMNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluorobenzyl Acetate

Direct Esterification Routes

Direct esterification represents the most straightforward approach to synthesizing 3-Fluorobenzyl acetate (B1210297). This typically involves the reaction of 3-Fluorobenzyl alcohol with an acetylating agent.

Acetylation of 3-Fluorobenzyl Alcohol

The acetylation of 3-Fluorobenzyl alcohol is a common and efficient method for producing 3-Fluorobenzyl acetate. This reaction is an example of O-acetylation, where the hydroxyl group of the alcohol is converted into an ester. nih.gov The process generally involves reacting the alcohol with an acetylating agent, often in the presence of a catalyst to enhance the reaction rate and yield. mdpi.com

Catalyzed Acetylation Protocols (e.g., Tribromo Melamine Catalysis)

Various catalysts have been developed to facilitate the acetylation of alcohols under mild conditions. mdpi.com One such efficient and environmentally friendly organocatalyst is Tribromo Melamine (TBM). cjcatal.com TBM has been demonstrated to be a versatile catalyst for the acetylation of alcohols using acetic anhydride (B1165640). cjcatal.com The reaction proceeds effectively at room temperature, offering a green alternative to more hazardous traditional catalysts. cjcatal.com While specific studies on 3-Fluorobenzyl alcohol are not detailed, the protocol's success with a wide range of primary and secondary alcohols suggests its applicability. The general mechanism involves the activation of the alcohol or the anhydride by the catalyst to facilitate the nucleophilic attack.

Other catalysts commonly employed for alcohol acetylation include 4-(dimethylamino)pyridine (DMAP), which operates via a nucleophilic catalysis pathway. nih.govutrgv.edu In this mechanism, DMAP reacts with acetic anhydride to form an acetylpyridinium ion pair. nih.govutrgv.edu This intermediate is highly reactive and is subsequently attacked by the alcohol to yield the final ester product. nih.gov

| Catalyst | Typical Acetylating Agent | General Reaction Conditions | Catalytic Mechanism Type |

|---|---|---|---|

| Tribromo Melamine (TBM) | Acetic Anhydride | Room Temperature, Mild Conditions cjcatal.com | Organocatalysis cjcatal.com |

| 4-(Dimethylamino)pyridine (DMAP) | Acetic Anhydride | Room Temperature, often with a base like triethylamine (B128534) nih.govutrgv.edu | Nucleophilic Catalysis nih.gov |

| Expansive Graphite | Acetic Anhydride | Room Temperature or Reflux niscpr.res.in | Solid Acid Catalysis niscpr.res.in |

| Ionic Liquids (e.g., [EMIM][HSO4]) | Acetic Acid | Elevated Temperatures (e.g., 110°C) nih.gov | Acid Catalysis nih.gov |

Reactivity of Acetylating Agents (e.g., Acetic Anhydride)

Acetic anhydride is a highly effective and commonly used acetylating agent for the esterification of alcohols. nih.govniscpr.res.in Its reactivity stems from the two carbonyl groups, which are susceptible to nucleophilic attack by the hydroxyl group of the alcohol. The reaction mechanism, particularly when catalyzed, involves the formation of a more reactive intermediate. In DMAP-catalyzed reactions, for instance, the nucleophilic DMAP attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a highly electrophilic N-acetylpyridinium salt and an acetate anion. nih.gov The alcohol then attacks the acetyl group of this intermediate, a step which is more facile than attacking the anhydride directly. nih.gov This process regenerates the DMAP catalyst. The use of a base like pyridine (B92270) or triethylamine is common to neutralize the acetic acid byproduct formed during the reaction. nih.govnih.gov

Comparative Analysis of Esterification Efficiencies

The efficiency of esterification for producing benzyl (B1604629) acetate and its derivatives is highly dependent on the chosen synthetic route and catalytic system. Traditional methods using mineral acids like sulfuric acid can suffer from side reactions, corrosion, and significant waste production. geniusjournals.org Modern catalytic approaches offer significant improvements in yield, selectivity, and environmental impact.

For instance, the synthesis of benzyl acetate using a strong acid cation exchange resin as a catalyst, with a 2:1 molar ratio of acetic acid to benzyl alcohol, can achieve yields of up to 84.24%. geniusjournals.org Heteropolyacids, such as phosphotungstic acid, have also been shown to be effective, yielding up to 90.0% of benzyl acetate under optimized conditions. scispace.com Ionic liquids represent another class of green catalysts, with 1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate providing yields as high as 95.52%. scispace.com These catalysts are often reusable, adding to their economic and environmental advantages. nih.govgeniusjournals.org

| Catalyst System | Reactants | Reaction Time | Maximum Yield (%) | Reference |

|---|---|---|---|---|

| Strong Acid Cation Exchange Resin | Acetic Acid, Benzyl Alcohol | 10 hr | 84.24 | geniusjournals.org |

| Phosphotungstic Acid | Acetic Acid, Benzyl Alcohol | 2 hr | 90.0 | scispace.com |

| 1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate | Acetic Acid, Benzyl Alcohol | 5 hr | 95.52 | scispace.com |

| [EMIM][HSO4] (Ionic Liquid) | Acetic Acid, Benzyl Alcohol | 4 hr | 90.34 | nih.gov |

Indirect Synthetic Pathways to this compound Frameworks

Beyond direct esterification, indirect methods can be employed to construct the core structure of this compound. These routes may involve building the molecule from different precursors through reactions like carbonylation.

Carbonylation Reactions of Benzyl Acetates

Carbonylation reactions, which introduce a carbon monoxide (CO) moiety into a molecule, can be used to synthesize precursors to benzyl acetate frameworks. For example, the carbonylation of benzyl chloride in the presence of methanol (B129727) and a suitable catalyst can yield phenylacetic acid methyl ester. utwente.nl This reaction is often catalyzed by metal carbonyls, such as those of cobalt, under mild conditions (0-100 °C and 0-2.5 MPa). utwente.nl While this specific reaction produces a phenylacetate (B1230308) rather than a benzyl acetate, it demonstrates a key synthetic transformation. A hypothetical indirect route to a this compound framework could involve the carbonylation of a 3-fluorobenzyl halide to produce 3-fluorophenylacetic acid or its ester, which could then be reduced and acetylated to form the target molecule. This multi-step process represents an indirect pathway to the final product structure. utwente.nl

Functionalization of Fluorinated Aromatic Precursors

The synthesis of this compound can be efficiently achieved by starting with aromatic compounds that already contain the fluorine atom in the desired position. This strategy leverages commercially available fluorinated precursors, which are then chemically modified to introduce the desired acetoxy methyl group.

Common and practical routes involve the transformation of functional groups on the benzene (B151609) ring. For instance, 3-Fluorobenzyl alcohol is a direct precursor that can undergo an esterification reaction with acetic anhydride to yield this compound. sigmaaldrich.com This alcohol is often prepared from other fluorinated aromatics, such as the reduction of 3-Fluorobenzaldehyde (B1666160) or the hydrolysis of 3-Fluorobenzyl chloride. Another pathway starts from 3-Fluorotoluene, which can be oxidized to form 3-Fluorobenzaldehyde, a key intermediate. sigmaaldrich.cnchemicalbook.com

More advanced methodologies in organic synthesis focus on the direct activation of carbon-hydrogen (C–H) bonds. nih.gov This approach is highly atom-economical as it avoids pre-functionalization steps. For example, palladium-catalyzed C–H acyloxylation allows for the direct conversion of toluenes into benzyl esters, representing an efficient method for forming the target molecule from a simple precursor like 3-fluorotoluene. labxing.com

| Fluorinated Aromatic Precursor | Key Transformation Step(s) | Intermediate(s) |

|---|---|---|

| 3-Fluorobenzyl alcohol | Esterification | N/A |

| 3-Fluorobenzaldehyde | Reduction, then Esterification | 3-Fluorobenzyl alcohol |

| 3-Fluorotoluene | Oxidation, Reduction, Esterification | 3-Fluorobenzaldehyde, 3-Fluorobenzyl alcohol |

| 3-Fluorotoluene | Direct C–H Acyloxylation | N/A |

Advancements in Sustainable Synthesis of this compound

Recent research has increasingly focused on developing "green" or sustainable synthetic methods that minimize environmental impact by using safer solvents and recyclable catalysts.

Development of Green Solvent Systems and Conditions

Traditional organic synthesis often relies on solvents like dichloromethane (B109758) or N,N-dimethylformamide (DMF), which are now recognized as hazardous. jove.com Green chemistry seeks to replace these with environmentally benign alternatives. jove.comwikipedia.org For esterification reactions, the use of ionic liquids (ILs) as both solvent and catalyst has emerged as a promising green alternative. researchgate.net

In the synthesis of the closely related benzyl acetate, various ionic liquids have been studied to optimize reaction conditions. nih.govresearchgate.net Research has shown that 1-Ethyl-3-methylimidazolium hydrogen sulfate (B86663) ([EMIM][HSO4]) provides excellent catalytic performance. nih.gov Under optimized conditions at 110°C with a 1:1 molar ratio of acid to alcohol, an acid conversion of 90.34% was achieved in 4 hours. nih.govresearchgate.net A key advantage of using certain ionic liquids is the formation of a biphasic system upon cooling, which allows for the simple separation of the ester product by decantation. researchgate.netresearchgate.net This simplifies purification and reduces waste.

| Ionic Liquid Catalyst/Solvent | Anion | Cation | Reported Performance |

|---|---|---|---|

| [EMIM][HSO4] | Hydrogen Sulfate | 1-Ethyl-3-methylimidazolium | Highest catalytic performance (90.34% conversion) nih.gov |

| [EMIM][BF4] | Tetrafluoroborate | 1-Ethyl-3-methylimidazolium | Effective catalyst researchgate.net |

| [OMIM][BF4] | Tetrafluoroborate | 1-Methyl-3-octylimidazolium | Studied for esterification nih.gov |

| [EMIM][NTf2] | Bis[(trifluoromethyl)sulfonyl]imide | 1-Ethyl-3-methylimidazolium | Studied for esterification nih.gov |

Catalyst Development and Recyclability Studies

The development of efficient and reusable catalysts is a cornerstone of sustainable synthesis. While traditional homogeneous catalysts like sulfuric acid are effective for esterification, they are corrosive and difficult to separate from the reaction mixture, leading to environmental concerns. geniusjournals.org

Heterogeneous catalysts and recyclable homogeneous systems offer solutions to these problems. Ionic liquids, as mentioned previously, not only serve as green solvents but also as recyclable catalysts. Studies on the esterification of benzyl alcohol demonstrated that [EMIM][HSO4] could be reused for up to three cycles with only a minimal loss in activity. nih.govresearchgate.net Other research has explored solid catalysts like zinc(II) salts and Zirconyl chloride (ZrOCl2·8H2O), which can be recovered by simple filtration and reused effectively. acs.orgnih.govnicl.itnih.gov For example, ZrOCl2·8H2O has shown high catalytic activity for esterifications at room temperature and can be recovered from the aqueous phase and reused. nih.gov

In the realm of transition-metal catalysis, palladium-based systems have been developed for advanced syntheses, such as the direct benzylation of carboxylic acids from toluenes. labxing.com These modern catalysts offer high efficiency and selectivity under mild conditions. researchgate.net The development of catalysts like sulfated metal-incorporated MCM-48 has also shown promise, providing high selectivity for benzyl acetate (98.9%) and demonstrating excellent reusability over five successive cycles. nih.gov

| Catalyst Type | Example | Key Advantage(s) | Recyclability |

|---|---|---|---|

| Ionic Liquid | [EMIM][HSO4] | Acts as both solvent and catalyst; easy product separation. nih.govresearchgate.net | Yes, up to 3 cycles with minimal activity loss. nih.gov |

| Heterogeneous Solid Acid | Sulfated Metal-MCM-48 | High selectivity (98.9%); robust and stable. nih.gov | Yes, effective for at least 5 cycles. nih.gov |

| Inorganic Salt | ZrOCl2·8H2O | Cheap, efficient under mild/ambient conditions. nih.gov | Yes, recoverable from the aqueous phase. nih.gov |

| Transition Metal Complex | Palladium Acetate | Enables advanced transformations like direct C-H activation. labxing.com | Dependent on the specific catalytic system. |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Fluorobenzyl alcohol |

| 3-Fluorobenzaldehyde |

| 3-Fluorobenzyl chloride |

| 3-Fluorotoluene |

| Acetic anhydride |

| Benzyl acetate |

| Benzyl alcohol |

| Dichloromethane |

| N,N-dimethylformamide (DMF) |

| 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO4]) |

| Palladium Acetate |

| Sulfuric acid |

| Zinc(II) salts |

| Zirconyl chloride (ZrOCl2·8H2O) |

Mechanistic Investigations of Reactions Involving 3 Fluorobenzyl Acetate

Elucidation of Fundamental Reaction Mechanisms

Understanding the non-catalyzed or fundamentally catalyzed reactions of 3-fluorobenzyl acetate (B1210297) provides a baseline for evaluating more complex transformations. Hydrolysis and transesterification are two such core reactions that reveal the intrinsic reactivity of the ester functional group as modulated by the fluorinated benzyl (B1604629) moiety.

Hydrolysis Kinetics and Pathways

The acid-catalyzed hydrolysis of esters like 3-fluorobenzyl acetate is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.org The mechanism of this process is highly dependent on the reaction conditions, particularly the concentration of the acid catalyst. For benzyl esters, two primary pathways are of mechanistic significance: the AAC2 and AAL1 mechanisms. ucoz.com

The AAC2 (acid-catalyzed, bimolecular, acyl-oxygen cleavage) mechanism is the most common pathway for ester hydrolysis. ucoz.com It involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the alkoxy oxygen.

Elimination: The protonated alcohol moiety (3-fluorobenzyl alcohol) is eliminated as a leaving group, and the carbonyl group is reformed.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield acetic acid and regenerate the acid catalyst. youtube.com

The AAL1 (acid-catalyzed, unimolecular, alkyl-oxygen cleavage) mechanism becomes competitive, particularly in concentrated acid, for esters with an alkyl/aralkyl group that can form a stable carbocation. ucoz.com The benzyl group, and by extension the 3-fluorobenzyl group, can stabilize a positive charge. This pathway involves:

Protonation: The alkoxy oxygen is protonated.

Carbocation Formation: The C-O bond cleaves heterolytically to form acetic acid and a stable 3-fluorobenzyl carbocation. This unimolecular step is rate-determining.

Nucleophilic Capture: The carbocation is rapidly captured by water to form the corresponding alcohol after deprotonation.

| Acid | Concentration (M) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| HCl | 0.75 | 69.88 | 67.15 | 110.37 | -131.76 |

| 2.9 | 76.42 | 73.69 | 107.71 | -103.72 | |

| 5.8 | 64.69 | 61.97 | 104.25 | -128.91 | |

| H₂SO₄ | 0.75 | 68.76 | 66.04 | 110.49 | -135.52 |

| 2.9 | 63.46 | 60.73 | 106.67 | -140.06 | |

| 5.8 | 74.65 | 71.93 | 100.34 | -86.64 | |

| HClO₄ | 0.75 | 78.24 | 75.52 | 106.57 | -94.67 |

| 2.9 | 74.43 | 71.71 | 103.72 | -97.61 | |

| 5.8 | 83.61 | 80.61 | 96.21 | -46.73 |

*Data derived from the hydrolysis of p-CH₃BFHA for illustrative purposes. internationaljournalssrg.org

Transesterification Studies

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This equilibrium-driven reaction can be catalyzed by acids, bases, or organocatalysts. N-Heterocyclic carbenes (NHCs) have emerged as highly efficient organocatalysts for transesterification reactions under mild conditions. organic-chemistry.org

The NHC-catalyzed mechanism for the transesterification of an ester like this compound proceeds as follows:

Nucleophilic Attack: The NHC catalyst acts as a strong nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Leaving Group Elimination: The 3-fluorobenzyl alkoxide is eliminated, resulting in the formation of an acyl-azolium intermediate. This intermediate is a highly activated form of the acyl group.

Alcoholysis: A new alcohol molecule attacks the activated acyl-azolium intermediate.

Product Formation: A second tetrahedral intermediate is formed, which then collapses to release the new ester product and regenerate the NHC catalyst.

This catalytic cycle is highly efficient and has been applied to the transesterification of various benzyl alcohols, including substituted analogues like 4-fluorobenzyl alcohol, demonstrating its applicability to substrates structurally similar to this compound. wisc.edu

| Alcohol Substrate | Acyl Donor | Catalyst Type | General Conditions |

| Benzyl alcohol | Vinyl acetate | NHC | Room Temperature |

| 4-Fluorobenzyl alcohol | Ethyl acetate | NHC | Room Temperature |

| 4-Chlorobenzyl alcohol | Methyl formate | NHC | Low catalyst loading |

| 3-Nitrobenzyl alcohol | Vinyl acetate | NHC | Room Temperature |

*Illustrative scope of NHC-catalyzed transesterification of substituted benzyl alcohols. organic-chemistry.orgwisc.edu

Catalysis in this compound Transformations

Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, often through the activation of otherwise inert C-H bonds. Palladium and rhodium complexes are at the forefront of this field, enabling transformations that are difficult to achieve through traditional methods.

Transition Metal-Mediated Catalysis

Palladium-Catalyzed Processes

Palladium catalysts are exceptionally versatile for C-H functionalization reactions. nih.gov A common strategy involves the use of a directing group on the substrate to guide the catalyst to a specific C-H bond, typically in the ortho position. For an aromatic compound like this compound, a suitable directing group would be necessary to facilitate such transformations. The general mechanism often proceeds through a Pd(II)/Pd(IV) catalytic cycle. nih.govacs.org

A representative catalytic cycle involves:

C-H Activation: The Pd(II) catalyst coordinates to the directing group, bringing the metal center in proximity to the target C-H bond. A concerted metalation-deprotonation (CMD) event or electrophilic palladation occurs, forming a five- or six-membered palladacycle intermediate and releasing an acid. rsc.orgnih.gov

Oxidative Addition: The coupling partner (e.g., an alkyl halide or an electrophile) undergoes oxidative addition to the Pd(II) center, forming a high-valent Pd(IV) intermediate. rsc.org

Reductive Elimination: The two organic fragments on the Pd(IV) center couple, forming a new C-C or C-X bond and regenerating the Pd(II) catalyst, which can re-enter the catalytic cycle. nih.gov

While specific applications involving this compound are not extensively documented, palladium catalysis has been optimized for reactions of structurally related compounds. For instance, the Heck reaction of aryl bromides with Baylis-Hillman adducts to form α-benzyl-β-keto esters showcases the power of palladium in constructing complex carbon skeletons. organic-chemistry.org

| Aryl Bromide Substrate | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromotoluene | Pd(dbpf)Cl₂ | N-Methyldicyclohexylamine | DMF | 99 |

| 4-Bromoanisole | Pd(dbpf)Cl₂ | N-Methyldicyclohexylamine | DMF | 93 |

| 4-Bromobenzonitrile | Pd(dbpf)Cl₂ | N-Methyldicyclohexylamine | DMF | 84 |

| 3-Bromopyridine | Pd(dbpf)Cl₂ | N-Methyldicyclohexylamine | DMF | 62 |

*Data from an optimized Heck reaction protocol illustrating the scope of Pd-catalyzed C-C bond formation. organic-chemistry.org

Rhodium(III)-Catalyzed Reactions

Rhodium(III) catalysts have also emerged as powerful tools for C-H activation, often exhibiting complementary reactivity to palladium. acs.org These reactions typically employ a directing group and proceed via an oxidative C-H activation pathway. rsc.org The mechanism is generally understood to involve a concerted metalation-deprotonation (CMD) step, which is considered the turnover-limiting step. researchgate.net

The catalytic cycle for a Rh(III)-catalyzed C-H olefination can be described as:

C-H Activation: The active [Rh(III)] catalyst engages with the substrate, and a CMD process occurs with the assistance of a carboxylate ligand (often from an acetate additive) to form a five-membered rhodacycle intermediate. nih.gov

Coordinative Insertion: The incoming alkene or alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond. nih.gov

Reductive Elimination/β-Hydride Elimination: The cycle can be completed in several ways. For olefination, a β-hydride elimination typically occurs to release the alkenylated product. Subsequent reductive elimination regenerates the active Rh(III) catalyst. nih.gov

These transformations tolerate a broad range of functional groups and have been used to functionalize various arenes and heterocycles. nih.gov The reaction of different arenes with activated alkenes, such as methyl trifluoroacrylate, highlights the synthetic utility of this methodology for forming C-C bonds. nih.gov

| Arene Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) |

| 2-Phenylpyridine | Methyl Trifluoroacrylate | [RhCpCl₂]₂/AgSbF₆ | DCE | 95 |

| 1-Phenyl-1H-pyrazole | Methyl Trifluoroacrylate | [RhCpCl₂]₂/AgSbF₆ | DCE | 92 |

| Benzoic Anhydride (B1165640) | Methyl Trifluoroacrylate | [RhCpCl₂]₂/AgSbF₆ | DCE | 85 |

| N-Phenyl-2-pyrrolidinone | Methyl Trifluoroacrylate | [RhCpCl₂]₂/AgSbF₆ | DCE | 78 |

*Data illustrating the scope of Rh(III)-catalyzed C-H functionalization with an activated alkene. nih.gov

Ligand Design and Influence on Catalytic Performance

The design of ligands is crucial in metal-catalyzed reactions as they can significantly influence catalytic performance, including activity, selectivity, and stability. In reactions involving substrates like this compound, the electronic and steric properties of ligands coordinated to a metal center, such as palladium or copper, dictate the outcome of the catalytic cycle. For instance, in palladium-catalyzed reactions, multifunctional acetate ligands can play multiple roles. They can assist in the dissociation of palladium acetate trimers, act as an inner-sphere base to facilitate C-H activation, and serve as an intramolecular acid for protodemetalation to regenerate the catalyst.

The development of novel chiral ligands, such as pyridine-dihydroisoquinoline (PyDHIQ) ligands for palladium catalysis, has enabled the generation of useful chiral compounds with high yield and enantioselectivity. The specific architecture of a ligand creates a chiral pocket around the metal center, which is essential for controlling the stereochemical outcome of a reaction. Similarly, N-heterocyclic carbene (NHC) ligands are highly tunable and form stable bonds with metal atoms, which can enhance the stability and performance of catalysts like copper nanoclusters. The rigidity of the ligand can enhance catalyst stability, while its flexibility can improve selectivity and activity by allowing for the dynamic release of catalytic sites. The choice of ligand can dramatically alter the catalytic activity and selectivity compared to other catalysts with the same metal but different ligands, or even ligandless conditions.

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering advantages such as low toxicity, cost-effectiveness, and insensitivity to moisture and oxygen compared to metal catalysts. These catalysts operate through various activation modes, most commonly enamine and iminium ion formation.

While specific organocatalytic applications focusing solely on this compound are not extensively detailed in the literature, the principles of organocatalysis can be applied to its derivatives or related structures. For example, chiral organocatalysts like L-proline and its derivatives are used in asymmetric aldol (B89426) and Mannich reactions. Bifunctional catalysts, such as those based on squaramide or cinchona alkaloids, can activate both the nucleophile and the electrophile, enabling highly diastereo- and enantioselective cascade reactions. Such strategies could be envisioned for the functionalization of molecules derived from this compound. For instance, an asymmetric cascade reaction involving a derivative could proceed through a sequence of Michael/aldol/annulation reactions to construct complex heterocyclic scaffolds with high stereocontrol.

Biocatalytic Approaches and Enzyme Promiscuity

Biocatalysis employs enzymes to perform chemical reactions, offering high selectivity and mild reaction conditions. Lipases are a common class of enzymes used for the synthesis of esters like this compound through esterification or transesterification reactions. The enzyme lipase (B570770) B from Candida antarctica (CALB) is frequently used for producing benzyl acetate and its derivatives. The immobilization of enzymes on supports like chitosan (B1678972) can enhance their stability and reusability.

Enzyme promiscuity is the ability of an enzyme to catalyze a reaction different from its primary physiological function. This "off-target" activity can be exploited for novel synthetic applications. While an enzyme may have a primary role, its active site might accommodate other substrates, leading to the synthesis of a diverse range of compounds. For example, a lipase that typically hydrolyzes triglycerides can be used to catalyze the formation of an ester like this compound from 3-fluorobenzyl alcohol and an acyl donor. The spatial organization of promiscuous enzymes within a cell or in an engineered system can even alter the product profile, suggesting that controlling the enzyme's environment can fine-tune its promiscuous activity.

Control of Stereoselectivity and Regioselectivity in Reactions

Controlling stereoselectivity—the preferential formation of one stereoisomer over another—is a central goal in modern organic synthesis. In reactions that could generate chiral centers from a prochiral substrate like a derivative of this compound, the use of chiral catalysts is essential for achieving enantioselectivity.

Stereoselectivity: A reaction is stereoselective if it yields an unequal mixture of stereoisomers. This can be further classified as enantioselective (favoring one enantiomer) or diastereoselective (favoring one diastereomer). Achieving high enantioselectivity often requires a chiral influence, such as a chiral catalyst (metal-ligand complex, organocatalyst, or enzyme) that creates an asymmetric environment for the reaction. The energy difference between the transition states leading to the different stereoisomers determines the degree of selectivity.

Regioselectivity: This refers to the control of where a reaction occurs on a molecule with multiple reactive sites, leading to the preferential formation of one constitutional isomer over another. For example, in the functionalization of an aromatic ring, the directing effects of existing substituents will influence the position of an incoming group. In catalytic reactions, the nature of the catalyst and ligands can strongly influence which part of a substrate reacts.

The table below illustrates the product distribution in a hypothetical stereoselective reaction.

| Entry | Catalyst/Conditions | Product Ratio (R:S) | Enantiomeric Excess (ee) |

| 1 | Uncatalyzed | 50:50 | 0% |

| 2 | Chiral Catalyst A | 85:15 | 70% |

| 3 | Chiral Catalyst B | 98:2 | 96% |

| 4 | Enzyme C | >99:1 | >99% |

This is an interactive data table based on generalized principles of stereoselective reactions.

Advanced Spectroscopic and Analytical Characterization of 3 Fluorobenzyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For 3-Fluorobenzyl acetate (B1210297), a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multi-dimensional techniques, offers an unambiguous confirmation of its structure.

The ¹H NMR spectrum of 3-Fluorobenzyl acetate is expected to display distinct signals corresponding to the protons of the acetate methyl group, the benzylic methylene (B1212753) group, and the four protons on the aromatic ring.

Acetate Methyl Protons (-CH₃): A sharp singlet is anticipated for the three equivalent protons of the methyl group. This signal is typically found in the upfield region, around δ 2.1 ppm, characteristic of an acetyl group.

Benzylic Protons (-CH₂-): The two protons of the methylene bridge between the aromatic ring and the ester oxygen are expected to appear as a singlet at approximately δ 5.1 ppm. The presence of the electronegative oxygen atom shifts this signal downfield compared to a simple alkyl substituent.

Aromatic Protons (Ar-H): The 3-fluoro-substituted benzene (B151609) ring contains four protons in unique chemical environments, which would theoretically give rise to four distinct signals. These signals are expected in the downfield region between δ 7.0 and δ 7.4 ppm. The splitting patterns of these protons are complex due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The proton at the C2 position would likely appear as a doublet of doublets, while the protons at C4, C5, and C6 would present as complex multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Acetyl (-COCH₃) | ~ 2.1 | Singlet (s) | 3H |

| Benzylic (-CH₂O) | ~ 5.1 | Singlet (s) | 2H |

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the nine carbon atoms in the molecule.

Methyl Carbon (-CH₃): The carbon of the acetate methyl group is expected to resonate at the most upfield position, typically around δ 21 ppm.

Methylene Carbon (-CH₂-): The benzylic carbon, bonded to oxygen, will appear further downfield, anticipated in the range of δ 66-67 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will produce four signals due to the molecule's symmetry. The carbon directly bonded to the fluorine atom (C3) will exhibit a large coupling constant (¹JCF) and is expected to be the most downfield of the aromatic C-H carbons, around δ 162 ppm. The other aromatic carbons will appear in the typical range of δ 115-140 ppm. The quaternary carbon (C1) attached to the benzyl (B1604629) group is expected around δ 138 ppm.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear furthest downfield, characteristically around δ 170 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ | ~ 21 |

| -C H₂- | ~ 66 |

| Aromatic C-H | ~ 115-131 |

| Aromatic C-F | ~ 162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-CH₂ | ~ 138 (d, ³JCF ≈ 7 Hz) |

| C =O | ~ 170 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the wide range of chemical shifts and the 100% natural abundance of the ¹⁹F isotope. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift for a fluorine atom on a benzene ring typically appears in the range of δ -110 to -115 ppm (relative to CFCl₃). The signal would be expected to be a complex multiplet due to couplings with the ortho and meta protons on the aromatic ring.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments would be employed for definitive structural confirmation and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. This would be particularly useful in assigning the complex multiplets of the aromatic region by showing the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon signals. This would unequivocally link each aromatic proton signal to its corresponding carbon signal and confirm the assignments of the methyl and methylene groups.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

The FTIR spectrum of this compound is dominated by absorptions characteristic of an ester and a substituted aromatic ring. The key diagnostic peaks are:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in a saturated aliphatic ester.

C-O Stretch: Two distinct stretching vibrations for the C-O bonds of the ester group are anticipated. The C-O-C stretch (from the acyl side) typically appears as a strong band between 1200-1250 cm⁻¹, while the O-C-C stretch (from the alkyl side) is found between 1000-1100 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically produce several medium-intensity bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption due to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ range. This peak may overlap with the C-O stretching bands.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester) | Stretch | 1200 - 1250 and 1000-1100 | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a powerful tool for obtaining a unique molecular fingerprint of this compound by probing its specific vibrational modes. While a dedicated experimental spectrum for this compound is not widely published, a detailed vibrational assignment can be reliably inferred from the well-documented spectrum of its parent compound, benzyl acetate, with considerations for the electronic effects of the fluorine substituent. core.ac.uk The spectrum is dominated by vibrations originating from the monosubstituted benzene ring and the acetate functional group.

The introduction of a fluorine atom at the meta-position is expected to induce minor shifts in the vibrational frequencies of the phenyl ring modes and introduce a characteristic C-F stretching vibration. The key vibrational modes anticipated in the Raman spectrum are detailed below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|

| Aromatic C-H Stretch | ~3070 | Stretching of the C-H bonds on the phenyl ring. core.ac.uk |

| Aliphatic C-H Stretch | ~2960 | Asymmetric and symmetric stretching of C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups. core.ac.uk |

| Carbonyl (C=O) Stretch | ~1740 | Strong, characteristic stretching of the ester carbonyl group. |

| Aromatic Ring Stretch (C=C) | ~1605, ~1585 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. core.ac.uk |

| CH₂/CH₃ Deformation | ~1445, ~1375 | Bending (scissoring and deformation) vibrations of the methylene and methyl groups. core.ac.uk |

| C-O Stretch (Ester) | ~1214, ~1030 | Asymmetric and symmetric stretching of the C-O-C linkage of the ester group. core.ac.uk |

| C-F Stretch | ~1250 - 1000 | Stretching vibration of the carbon-fluorine bond, a key indicator of fluorination. |

| Ring Breathing Mode | ~1002 | Symmetric radial expansion and contraction of the benzene ring, often a strong and sharp peak. core.ac.uk |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and exploring the fragmentation pathways of this compound, providing direct evidence of its molecular structure.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that generates extensive fragmentation, yielding a characteristic pattern useful for structural confirmation. wikipedia.orgcreative-proteomics.com The 70 eV EI mass spectrum of this compound is predicted to show a molecular ion peak (M⁺•) and several key fragment ions resulting from the cleavage of its ester linkage and rearrangements of the benzyl group.

The primary fragmentation pathway involves the cleavage of the benzylic C-O bond, which is the weakest bond in the molecule. This heterolytic cleavage is facilitated by the stability of the resulting 3-fluorobenzyl cation.

Predicted Fragmentation Pathway:

Molecular Ion (M⁺•): The molecule loses one electron to form the molecular ion at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Formation of the 3-Fluorobenzyl Cation: The most favorable fragmentation is the loss of a neutral acetoxy radical (•OCOCH₃) or acetic acid (HOCOCH₃) to form the highly stable 3-fluorobenzyl cation. This cation can rearrange to the even more stable fluorotropylium ion.

Formation of the Acylium Ion: A secondary fragmentation pathway involves the formation of the acetyl cation (acylium ion) and the loss of a neutral 3-fluorobenzyloxy radical.

| Predicted m/z | Ion Formula | Identity/Origin |

|---|---|---|

| 168 | [C₉H₉FO₂]⁺• | Molecular Ion (M⁺•) |

| 109 | [C₇H₆F]⁺ | 3-Fluorobenzyl cation / Fluorotropylium ion (Base Peak) |

| 43 | [C₂H₃O]⁺ | Acetyl (Acylium) ion |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or five decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from any other compounds with the same nominal mass. The theoretical monoisotopic mass is calculated using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O).

For this compound, with the chemical formula C₉H₉FO₂, the theoretical exact mass provides a precise target for HRMS analysis, confirming its elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉FO₂ |

| Theoretical Exact Mass ([M]⁺•) | 168.05866 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the absorption is primarily dictated by the π → π* electronic transitions within the aromatic benzene ring. msu.edu

The parent compound, benzyl acetate, exhibits a strong absorption peak (λ_max) around 258 nm. aatbio.com This absorption is characteristic of the phenyl chromophore. The fluorine atom in the meta position on the ring acts as an auxochrome. Due to its weak electronic effect in the meta position, it is expected to cause only a minor shift (either bathochromic, to a longer wavelength, or hypsochromic, to a shorter wavelength) in the absorption maximum compared to benzyl acetate. The molar absorptivity (ε) is expected to be in the range typical for monosubstituted benzenes.

| Chromophore | Electronic Transition | Predicted λ_max (nm) |

|---|---|---|

| Phenyl Ring | π → π* | ~258 - 265 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

However, a search of the crystallographic literature and databases indicates that a single-crystal X-ray structure for this compound has not been reported. The parent compound, benzyl acetate, is a liquid at standard temperature and pressure, which precludes routine analysis by single-crystal X-ray diffraction unless specialized low-temperature crystallization techniques are employed. nih.gov Therefore, definitive experimental data on its crystal system, space group, and unit cell dimensions are currently unavailable.

Computational Chemistry and Theoretical Modeling of 3 Fluorobenzyl Acetate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as one of the most widely used methods in quantum chemistry due to its favorable balance of accuracy and computational cost. It is adept at describing the electronic structure of molecules, which is the foundation for understanding their geometry, stability, and reactivity.

Geometry Optimization and Conformational Landscapes

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like 3-Fluorobenzyl acetate (B1210297), this process would also involve exploring its conformational landscape to identify various low-energy conformers. This analysis would reveal the preferred orientations of the fluorobenzyl and acetate groups relative to each other, governed by subtle electronic and steric interactions. The resulting data, such as bond lengths, bond angles, and dihedral angles, would provide a precise structural model of the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. An FMO analysis of 3-Fluorobenzyl acetate would map the distribution and energies of these orbitals, highlighting the most probable sites for electrophilic and nucleophilic attack. This is critical for predicting how the molecule will interact with other reagents.

Electronic Energy Gap Studies (e.g., HOMO-LUMO)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. Calculating this energy gap for this compound would provide a quantitative measure of its electronic stability.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other computational methods could further elucidate the electronic properties of this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are derived directly from theoretical principles without the use of experimental data. These methods can provide highly accurate calculations of electronic properties, though often at a higher computational expense.

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster but potentially less accurate than ab initio or DFT approaches. Applying a range of these methods would offer a comparative analysis of the electronic structure of this compound, ensuring the robustness of the theoretical predictions.

Reaction Pathway and Transition State Determination

Computational chemistry is also instrumental in mapping the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or decomposition, computational methods can be used to determine the reaction pathway—the sequence of structural changes that occur as reactants transform into products.

A critical point along this pathway is the transition state, which is the highest energy structure connecting reactants and products. Identifying the geometry and energy of the transition state is essential for calculating the activation energy of a reaction, which in turn determines the reaction rate. Theoretical determination of transition states for reactions involving this compound would provide invaluable mechanistic insights that are often difficult to obtain through experimental means alone.

In Silico Catalyst Design and Optimization

The synthesis of this compound, like other esters, can be significantly enhanced through the use of catalysts. In silico catalyst design and optimization leverage computational methods to identify and refine catalysts with high activity, selectivity, and stability, thereby minimizing the need for extensive empirical screening. This approach is particularly valuable for designing catalysts tailored to specific substrates and reaction conditions.

The process of in silico catalyst design for the synthesis of this compound would typically involve several key steps. Initially, a proposed reaction mechanism is established, for instance, the esterification of 3-fluorobenzyl alcohol with acetic acid or the transesterification of a different ester. Following this, various catalyst candidates are designed and their interactions with the reactants are modeled.

Density Functional Theory (DFT) is a prominent computational method employed for this purpose. DFT calculations can elucidate the electronic structure and geometry of reactants, products, transition states, and intermediates along the reaction pathway. acs.org This allows for the determination of activation energies, which are critical in assessing the efficiency of a potential catalyst. A lower calculated activation energy suggests a more effective catalyst.

For instance, in the context of designing a catalyst for the synthesis of this compound, computational chemists would model the interaction of the catalyst with the hydroxyl group of 3-fluorobenzyl alcohol and the carboxyl group of acetic acid. The model would simulate how the catalyst facilitates the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, leading to the formation of the ester and a water molecule. By comparing the energy profiles of the catalyzed and uncatalyzed reactions, the catalytic effect can be quantified.

Furthermore, computational models can predict how modifications to the catalyst's structure, such as altering its ligands or metal center, would impact its performance. This iterative process of design, modeling, and analysis enables the optimization of the catalyst's structure for maximal yield and selectivity. While specific studies on in silico catalyst design for this compound are not extensively documented, the principles are well-established in the broader field of computational catalysis. nih.govresearchgate.net

Table 1: Key Computational Parameters in Catalyst Design

| Parameter | Description | Relevance to this compound Synthesis |

| Activation Energy (Ea) | The minimum energy required to initiate the esterification reaction. | A lower Ea indicates a more efficient catalyst, leading to faster reaction rates at lower temperatures. |

| Transition State Geometry | The spatial arrangement of atoms at the highest point of the energy profile. | Understanding the transition state helps in designing catalysts that stabilize it, thereby lowering the activation energy. |

| Binding Energy | The energy released when the reactants bind to the catalyst's active site. | Optimal binding energy is crucial; if it is too strong, product release is hindered, and if too weak, the catalytic effect is minimal. |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Determines whether the reaction is exothermic or endothermic, influencing the process conditions. |

Prediction and Validation of Spectroscopic Data

Computational chemistry is also indispensable for the prediction and validation of spectroscopic data, which is fundamental for the characterization of molecules like this compound. Theoretical calculations can provide highly accurate predictions of various spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for confirming experimental results and for understanding the relationship between molecular structure and spectral properties.

The prediction of NMR spectra, for example, involves calculating the magnetic shielding tensors of the nuclei within the molecule. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this. nih.gov The calculated shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, this would involve predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Comparing these theoretical values with experimentally obtained spectra can confirm the compound's structure and purity.

Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the chemical bonds within this compound, such as the C=O stretch of the ester group or the C-F stretch of the fluorinated benzene (B151609) ring. The calculated frequencies and their corresponding intensities can be plotted to produce a theoretical spectrum that can be compared with experimental data. Discrepancies between the predicted and experimental spectra can often be reconciled by considering factors such as solvent effects or anharmonicity.

Molecular dynamics (MD) simulations can further enhance the validation of spectroscopic data by modeling the behavior of molecules over time, taking into account environmental factors such as solvent and temperature. acs.org This dynamic approach can provide a more realistic representation of the molecular system and can help to explain spectral features that may not be apparent from static calculations.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value (Typical) | Key Structural Feature |

| ¹H NMR (δ, ppm) | ~5.1 (CH₂) | ~5.1 | Methylene (B1212753) protons adjacent to the ester oxygen |

| ~7.0-7.4 (Ar-H) | ~7.0-7.4 | Aromatic protons | |

| ~2.1 (CH₃) | ~2.1 | Acetate methyl protons | |

| ¹³C NMR (δ, ppm) | ~170 (C=O) | ~170 | Ester carbonyl carbon |

| ~162 (C-F, d, J ≈ 245 Hz) | ~162 | Carbon attached to fluorine | |

| ~65 (CH₂) | ~65 | Methylene carbon | |

| ~21 (CH₃) | ~21 | Acetate methyl carbon | |

| IR (cm⁻¹) | ~1740 | ~1745 | C=O stretching vibration |

| ~1230 | ~1235 | C-O stretching vibration | |

| ~1100 | ~1100 | C-F stretching vibration |

Note: The values in this table are hypothetical and serve as an illustration of the type of data generated and compared in such studies.

Applications of 3 Fluorobenzyl Acetate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Fluorinated Aromatic Compounds

The incorporation of fluorine into aromatic compounds is a well-established strategy in medicinal chemistry to enhance pharmacological properties. urfu.ru 3-Fluorobenzyl acetate (B1210297) acts as a key starting material for accessing more complex, highly functionalized fluorinated aromatic molecules. Through hydrolysis to 3-fluorobenzyl alcohol followed by oxidation, it can be converted to 3-fluorobenzaldehyde (B1666160) or 3-fluorobenzoic acid. These derivatives are staple precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, derivatives of 3-fluorobenzyl acetate are employed in the asymmetric synthesis of fluorinated amino acids, such as fluorinated phenylalanine analogs. beilstein-journals.org These non-canonical amino acids are critical tools for studying peptide and protein structure and function. The synthesis often involves the alkylation of a chiral glycine (B1666218) equivalent with a reactive form of the 3-fluorobenzyl group, demonstrating the role of the acetate as a stable precursor to the essential fluorinated side chain. beilstein-journals.org The fluorinated aromatic ring introduced via this intermediate is instrumental in modifying the electronic and conformational properties of the final amino acid and any peptides into which it is incorporated.

Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds are foundational to a vast number of pharmaceuticals and biologically active molecules. mdpi.com this compound provides a pathway to incorporate a fluorinated aromatic ring into these scaffolds, influencing their biological activity and pharmacokinetic profiles.

Construction of Fluorinated Isocoumarins

Isocoumarins are a class of lactones that exhibit a range of biological activities. The synthesis of fluorinated isocoumarins often involves the condensation of a substituted homophthalic acid with an appropriate acid chloride. researchgate.net In this context, this compound can be converted into 3-fluorobenzoyl chloride. The subsequent reaction with homophthalic acid at high temperatures leads to the formation of 3-(3-fluorophenyl)isocoumarin. This method provides a direct route to isocoumarins bearing the specific 3-fluorophenyl substituent, which has been shown to be a key feature in some anti-cancer and anti-metastatic agents. researchgate.net

Table 1: Representative Synthesis of a Fluorinated Isocoumarin

| Starting Material Derived from this compound | Reagent | Product |

|---|

Synthesis of Pyrimidine and Isoxazolidine Derivatives

The 3-fluorobenzyl motif can be integrated into various other heterocyclic systems, including pyrimidines and isoxazolidines.

Pyrimidines: Pyrimidine derivatives are central to numerous therapeutic agents, including anticancer and antimicrobial drugs. researchgate.netgsconlinepress.comnih.gov A common synthetic route involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine or urea (B33335) derivative. lupinepublishers.com 3-Fluorobenzaldehyde, readily synthesized from this compound, can be used in multicomponent reactions, such as the Biginelli reaction, with urea and a β-ketoester to produce dihydropyrimidinones bearing a 3-fluorophenyl group. orientjchem.org

Isoxazolidines: Isoxazolidines are five-membered heterocyclic compounds typically synthesized via a 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. bsu.bynih.gov To incorporate the 3-fluorobenzyl group, either the nitrone or the alkene partner can be functionalized. For example, a C-(3-fluorophenyl)-N-alkyl nitrone can be reacted with various alkenes to yield isoxazolidines with the fluorinated aromatic group at the 3-position of the ring. mdpi.com These compounds serve as versatile intermediates for the synthesis of amino alcohols and other complex molecules. researchgate.net

Table 2: General Synthetic Routes to Fluorinated Heterocycles

| Target Heterocycle | Key Precursor from this compound | General Reaction Type |

|---|---|---|

| Pyrimidine Derivative | 3-Fluorobenzaldehyde | Condensation / Multicomponent Reaction |

Role in the Synthesis of Advanced Organic Scaffolds

In modern drug discovery, the development of novel molecular scaffolds is critical for exploring new chemical space and identifying new biological targets. This compound serves as an important building block for creating such advanced scaffolds, where the 3-fluorobenzyl unit imparts specific physicochemical properties. The strategic placement of fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability by modulating lipophilicity. urfu.ru These advanced scaffolds, often polycyclic or highly substituted heterocyclic systems, are constructed using the fluorinated derivatives of this compound as key components in multi-step synthetic sequences. mdpi.com

Utility in Strategic Protecting Group Chemistry for Alcohols

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. wikipedia.orgorganic-chemistry.org While the simple 3-fluorobenzyl group is not commonly used for this purpose, a more complex derivative, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl (TBDPS-FBn) group, has been developed as a highly effective and strategic protecting group for alcohols. nih.govnih.gov

This protecting group is introduced via the corresponding benzyl (B1604629) bromide, which can be prepared from a derivative of 3-fluorobenzyl alcohol. The key advantage of the TBDPS-FBn group lies in its unique cleavage conditions and its orthogonality with other common protecting groups. acs.org The fluorine atom enhances the stability of the benzyl group towards certain oxidative conditions. For instance, it is completely stable to 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a reagent commonly used to remove the p-methoxybenzyl (PMB) ether protecting group. nih.gov

Deprotection of the TBDPS-FBn ether is achieved using fluoride (B91410) ions, typically tetrabutylammonium (B224687) fluoride (TBAF), which cleaves the silyl (B83357) ether, triggering a cascade that results in the release of the free alcohol. nih.gov This unique deprotection strategy allows for selective removal in the presence of many other protecting groups.

Table 3: Orthogonality of the TBDPS-FBn Protecting Group

| Protecting Group | Cleavage Conditions | Stability of TBDPS-FBn Group |

|---|---|---|

| p-Methoxybenzyl (PMB) | DDQ, CH₂Cl₂/H₂O | Stable |

| Benzyl (Bn) | H₂, Pd/C (Hydrogenolysis) | Cleaved |

| tert-Butyldimethylsilyl (TBDMS) | TBAF, THF | Cleaved (simultaneously) |

| Acetyl (Ac) | K₂CO₃, MeOH (Basic) | Stable |

Emerging Research Frontiers and Future Directions for 3 Fluorobenzyl Acetate

Development of Novel Synthetic Transformations and Cascade Reactions

Future research may focus on using the inherent reactivity of the ester and the fluorinated aromatic ring of 3-Fluorobenzyl acetate (B1210297) to trigger such cascades. For instance, a reaction could be initiated at the benzylic position, followed by an intramolecular cyclization or rearrangement involving the aromatic ring. The design of such complex transformations often requires a deep understanding of reaction mechanisms and can lead to the rapid assembly of polycyclic and heterocyclic structures, which are valuable scaffolds in medicinal chemistry. arkat-usa.org The development of new acid-catalyzed transformations could also yield unexpected and valuable heterocyclic products from precursors structurally related to 3-Fluorobenzyl acetate, demonstrating that even simple starting materials can lead to significant molecular complexity under the right conditions. researchgate.netmdpi.com

Exploration of Untapped Catalytic Systems

Catalysis is central to enabling new chemical transformations. While the synthesis of benzyl (B1604629) acetates has been achieved using various catalysts, there remains significant room for exploring untapped catalytic systems to enhance selectivity, efficiency, and substrate scope. geniusjournals.org Future research will likely move beyond traditional methods and investigate novel catalytic platforms.

One promising frontier is the use of advanced, well-defined metal catalysts. For example, ultrastable copper clusters have been developed that exhibit unique catalytic activity, enabling highly site-selective C-H bond functionalization by stabilizing carbocation intermediates. acs.orgacs.org Applying such novel cluster catalysts to reactions involving this compound could unlock new pathways for derivatization that are not possible with conventional catalysts. Another area of exploration is phase-transfer catalysis, which has proven effective for synthesizing benzyl acetate under microwave irradiation, significantly accelerating reaction rates. researchgate.net Adapting and optimizing these systems for fluorinated analogues could provide efficient and scalable manufacturing routes.

| Catalyst System | Key Features | Potential Application for this compound |

| Novel Metal Clusters | High stability, unique electronic properties, ability to stabilize reactive intermediates. acs.orgacs.org | Site-selective C-H functionalization of the benzyl group or aromatic ring. |

| Phase-Transfer Catalysis | Facilitates reactions between reagents in immiscible phases, often milder conditions, can be enhanced by microwave irradiation. researchgate.net | Efficient, high-yield synthesis from 3-fluorobenzyl halides and acetate salts. |

| Enzymatic/Biocatalysis | High selectivity (chemo-, regio-, stereo-), operates under mild conditions, environmentally benign. cnr.it | Selective hydrolysis or transesterification reactions. |

| Organocatalysis | Metal-free, often less sensitive to air and moisture, can provide high enantioselectivity. researchwithrutgers.com | Asymmetric transformations and cascade reactions for chiral derivatives. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. researchgate.netseqens.com Flow chemistry involves performing reactions in a continuously flowing stream through a network of tubes or microreactors. This setup allows for superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents or intermediates. researchgate.netseqens.comresearchgate.net The synthesis of flavor and fragrance compounds, including acetates, has been successfully adapted to continuous-flow processes, demonstrating higher selectivity and faster reaction times compared to batch methods. nih.gov

Furthermore, automated synthesis platforms are becoming indispensable, particularly for producing radiolabeled compounds for applications like positron emission tomography (PET). A notable example is the development of a two-step, automated method for the routine production of meta-[18F]Fluorobenzylguanidine ([18F]MFBG), a compound structurally related to this compound. nih.govnih.gov This automated process significantly increased the yield and radiochemical purity while reducing the synthesis time, making the tracer more accessible for clinical use. researchgate.net The successful automation of this synthesis provides a clear blueprint for developing similar integrated flow and automated platforms for the synthesis and modification of this compound and its derivatives, enabling rapid, on-demand production with high consistency. nih.gov

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio. researchgate.net |

| Safety | Large volumes of reagents pose higher risks; exotherms can be difficult to control. | Small reactor volumes minimize risk; enhanced temperature control improves safety. seqens.com |

| Scalability | Scaling up often requires significant redevelopment and larger, specialized equipment. | Scalability is achieved by running the system for longer durations or in parallel ("scaling out"). seqens.com |

| Process Control | Parameters can vary throughout the vessel. | Precise control over temperature, pressure, and residence time. researchgate.netnih.gov |

| Yield & Purity | Can be lower due to side reactions from poor heat control or mixing. | Often results in higher yields and purity due to precise process control. nih.gov |

Advanced Theoretical and Experimental Synergies in Reaction Design

The synergy between computational chemistry and experimental work is revolutionizing how chemical reactions are designed and understood. Theoretical methods, particularly Density Functional Theory (DFT), provide powerful tools to investigate reaction mechanisms, predict the stability of intermediates and transition states, and explain observed selectivity. researchgate.net This computational insight allows researchers to move from a trial-and-error approach to a more rational, predictive design of experiments.

In the development of novel catalytic systems, for instance, DFT calculations have been instrumental in elucidating how an ultrastable copper cluster activates substrates and why it exhibits different reactivity compared to traditional catalysts. acs.orgacs.org By modeling the electronic structure and energetics of the catalytic cycle, researchers can validate proposed mechanisms that are difficult to observe experimentally. Similarly, molecular dynamics simulations can be used to understand complex systems and interactions. acs.org For this compound, applying these synergistic strategies could accelerate the discovery of new reactions. Theoretical calculations could be used to screen potential catalysts, predict the most favorable reaction pathways for new cascade reactions, and understand the electronic effects of the fluorine substituent on reactivity, thereby guiding experimental efforts toward the most promising avenues.

Potential for Applications in Advanced Materials Science

The unique properties imparted by fluorine atoms—such as increased thermal stability, chemical resistance, and altered electronic character—make fluorinated compounds highly attractive for materials science. While this compound itself is not a polymer, it can serve as a crucial building block for creating advanced functional polymers.

A key future direction is the design and synthesis of monomers derived from this compound for polymerization. Research on the polymerization of a closely related monomer, 2,3,4,5,6-pentafluorobenzyl 2-diazoacetate, has demonstrated the feasibility of creating novel C1 polymers (polymethylenes) with a fluorinated benzyl ester on each carbon of the main chain. d-nb.inforesearchgate.net These polymers exhibit unique solubility properties compared to their non-fluorinated analogues. Crucially, the pentafluorobenzyl group in these polymers can undergo efficient post-polymerization modification via reactions like the para-fluoro-thiol reaction, allowing for the synthesis of a diverse range of functional polymethylenes. d-nb.info This approach suggests a significant opportunity for developing polymers from a this compound-derived monomer. The resulting polymers could be tailored through post-polymerization modification of the fluorinated aromatic ring, opening up applications in areas such as specialty coatings, advanced membranes, or functional materials for electronics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-fluorobenzyl acetate in academic laboratories?

- Methodology : A common approach involves nucleophilic substitution or esterification reactions. For derivatives, silica gel chromatography with solvent systems like n-heptane-ethyl acetate (6:1) is used for purification, followed by recrystallization to achieve high purity . For example, analogs such as imidazopyrazine derivatives with 3-fluorobenzyl groups are synthesized via multi-step reactions, including coupling and acetylation steps, with yields up to 74% after purification .

- Key Considerations : Optimize solvent ratios during chromatography to resolve structurally similar byproducts. Monitor reaction progress using thin-layer chromatography (TLC).

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Methodology :

- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of the fluorobenzyl moiety (e.g., aromatic protons at δ 6.8–7.4 ppm and fluorine-coupled splitting patterns) and acetate group (δ ~2.1 ppm for CH) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with precision (e.g., [M+H] calculated: 470.1880, observed: 470.1888 for imidazopyrazine derivatives) .

Advanced Research Questions

Q. What challenges arise in resolving spectral contradictions for this compound derivatives?

- Case Study : In imidazopyrazine derivatives, overlapping signals in NMR (e.g., δ 7.0–7.5 ppm for aromatic protons) may obscure structural assignments. Use -NMR to detect fluorine-induced deshielding (e.g., δ -115 ppm for meta-fluorine) .

- Mitigation Strategies : Employ 2D NMR (e.g., COSY, HSQC) to resolve coupling networks and assign quaternary carbons. For ambiguous HRMS data, compare isotopic distributions with theoretical simulations .

Q. How does the 3-fluorobenzyl group influence coordination chemistry in transition metal complexes?

- Case Study : In platinum(II) complexes, the 3-fluorobenzylamino group acts as a monodentate ligand via N-coordination, forming a distorted square-planar geometry. Weak intermolecular interactions (e.g., N–H···Cl, π-π stacking) stabilize the crystal lattice .

- Methodology : Use X-ray crystallography to resolve coordination geometry (bond angles: 87–93° for Pt–N–C) and non-covalent interactions. DFT calculations can model electronic effects of fluorine on ligand donor strength .

Q. What role does this compound play in palladium-catalyzed cross-coupling reactions?

- Application : The 3-fluorobenzyl group enhances steric and electronic effects in Suzuki-Miyaura couplings. For example, derivatives like (Z)-1-styryl-3-(3-fluorobenzyl)-benzimidazolium chloride act as precursors for N-heterocyclic carbene (NHC)-palladium catalysts, improving catalytic efficiency in C–H activation .

- Optimization : Tune reaction conditions (e.g., solvent polarity, temperature) to balance fluorine’s electron-withdrawing effects and steric bulk. Monitor reaction kinetics via -NMR or GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.